molecular formula C18H19N3O3 B1507368 (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone CAS No. 473734-32-6

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone

Cat. No. B1507368
M. Wt: 325.4 g/mol
InChI Key: PSFMCGNZHVEGTJ-UHFFFAOYSA-N
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Description

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone, also known as AHPP, is a synthetic compound that has been studied for its potential use in various scientific applications.

Mechanism Of Action

The mechanism of action of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA repair. It has also been shown to inhibit the activity of various kinases, including Src kinase and EGFR kinase.

Biochemical And Physiological Effects

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone has also been shown to inhibit the growth of cancer cells in vitro, including breast cancer cells and lung cancer cells. In addition, (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory agents.

Advantages And Limitations For Lab Experiments

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone has several advantages for lab experiments, including its synthetic availability and its ability to inhibit the activity of various enzymes and proteins involved in cellular processes. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone. One area of research could focus on the development of new antimicrobial agents based on the structure of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone. Another area of research could focus on the development of new cancer treatments based on the inhibitory effects of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone on cancer cell growth. Additionally, further research could be done to fully understand the mechanism of action of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone and its potential use in other scientific research applications.

Scientific Research Applications

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone has been studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-15-8-4-7-14(16(15)22)18(24)21-11-9-20(10-12-21)17(23)13-5-2-1-3-6-13/h1-8,22H,9-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFMCGNZHVEGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729813
Record name [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone

CAS RN

473734-32-6
Record name [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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